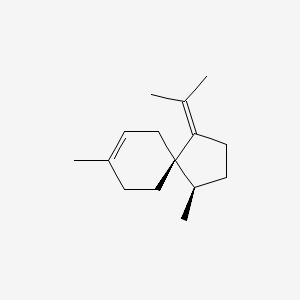

![molecular formula C8H9N5O B1446214 4-Oxo-3-(2-aminoethyl)-3,4-dihydropyrimido[4,5-d]pyrimidin CAS No. 1934943-45-9](/img/structure/B1446214.png)

4-Oxo-3-(2-aminoethyl)-3,4-dihydropyrimido[4,5-d]pyrimidin

Übersicht

Beschreibung

Pyrimido[4,5-d]pyrimidine derivatives have been studied for their potential biological activities . They have been reported as potent inhibitors of certain types of kinases, including the Epidermal Growth Factor Receptor (EGFR) and Bruton’s tyrosine kinase (BTK) .

Synthesis Analysis

A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized . The most potent compound demonstrated significant inhibitory activity and selectivity for EGFR L858R/T790M and H1975 cells in vitro .

Chemical Reactions Analysis

These compounds have shown to inhibit certain kinases, suggesting they interact with these proteins in a way that blocks their activity .

Wissenschaftliche Forschungsanwendungen

Entwicklung pharmakologischer Inhibitoren

Diese Verbindung wurde auf ihr Potenzial als pharmakologischer Inhibitor untersucht, insbesondere mit Fokus auf Enzyme wie Tyrosinkinasen . Diese Enzyme sind entscheidend in Signalwegen, die die Zellteilung und das Zellüberleben kontrollieren, was sie zu wichtigen Zielmolekülen in der Krebstherapie macht. Die Struktur der Verbindung ermöglicht es ihr, an die aktiven Zentren dieser Enzyme zu binden, was potenziell ihre Funktion hemmt und so das Fortschreiten von Krankheiten wie Krebs verlangsamt.

Antitumor-Aktivität

Studien haben gezeigt, dass Derivate von Pyrimido[4,5-d]pyrimidinen eine Reihe von Antitumoraktivitäten aufweisen . Sie wurden an verschiedenen Krebszelllinien getestet, darunter humane Lungenkarzinomzellen, bei denen bestimmte Derivate potente Antitumoreffekte gezeigt haben. Dies eröffnet Möglichkeiten für die Entwicklung neuer Chemotherapeutika.

Forschung zur biologischen Aktivität

Der vielfältige Satz von Strukturen, die von Pyrimido[4,5-d]pyrimidinen abgeleitet sind, wurde Gegenstand umfangreicher Forschung, um ihre biologischen Aktivitäten zu verstehen . Zu diesen Aktivitäten gehören antimikrobielle, antifolate, entzündungshemmende und Antikrebswirkungen, was sie bei der Entwicklung neuer Medikamente mit mehreren therapeutischen Anwendungen wertvoll macht.

Materialwissenschaften

Im Bereich der Materialwissenschaften wurden die Derivate der Verbindung verwendet, um neuartige Materialien mit potenziellen Anwendungen in Arzneimittel-Abgabesystemen zu schaffen . Ihre Fähigkeit, stabile Strukturen zu bilden, kann genutzt werden, um therapeutische Wirkstoffe an bestimmte Stellen im Körper zu transportieren, wodurch die Wirksamkeit von Behandlungen verbessert wird.

Anwendungen in der Umweltwissenschaft

Die Derivate der Verbindung wurden auf ihre Rolle im Pflanzenschutz als Wachstumsregulatoren untersucht . Diese Anwendung ist in der Landwirtschaft entscheidend, da die Kontrolle des Pflanzenwachstums und der Schutz der Pflanzen vor Schädlingen und Krankheiten die Nahrungsmittelproduktion und Nachhaltigkeit erheblich beeinflussen können.

Chemieingenieurwesen

Im Chemieingenieurwesen wurde die Verbindung bei der Synthese komplexer Moleküle durch Mehrkomponentenreaktionen (MCRs) eingesetzt . Diese Reaktionen werden für ihre Effizienz geschätzt und wurden bei der Herstellung einer Vielzahl pharmakologisch aktiver Moleküle eingesetzt, was die Vielseitigkeit der Verbindung in der synthetischen Chemie zeigt.

Wirkmechanismus

Target of Action

Similar compounds have been shown to have significant activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg .

Mode of Action

Similar compounds have been shown to inhibit the growth of certain cell lines .

Biochemical Pathways

Similar compounds have been shown to alter cell cycle progression .

Result of Action

Similar compounds have been shown to significantly inhibit the proliferation of certain cell lines .

Biochemische Analyse

Biochemical Properties

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is essential for cell cycle regulation . The compound forms hydrogen bonds with key amino acids in the active site of CDK2, thereby inhibiting its activity. Additionally, it interacts with other proteins involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, it affects gene expression by inhibiting transcription factors involved in cell proliferation, leading to reduced tumor growth .

Molecular Mechanism

At the molecular level, 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it can activate apoptotic pathways by interacting with pro-apoptotic proteins and inhibiting anti-apoptotic proteins . These interactions result in the activation of caspases and subsequent cell death.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one in laboratory settings are critical for its effectiveness. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to reduced efficacy. Long-term studies have demonstrated that continuous exposure to the compound can result in persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity .

Metabolic Pathways

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . These interactions highlight its potential impact on cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and accumulate in specific tissues, depending on the expression of these transporters . The compound’s localization and accumulation can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with nuclear proteins involved in gene expression and DNA replication . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes .

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c9-1-2-13-5-12-7-6(8(13)14)3-10-4-11-7/h3-5H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRWHBRIKBJNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CN(C2=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

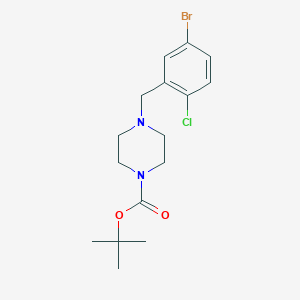

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

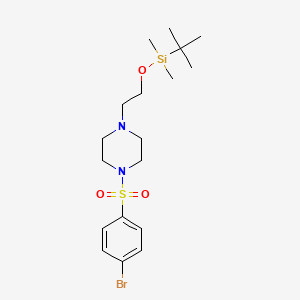

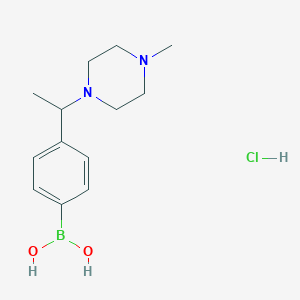

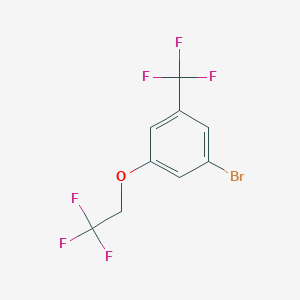

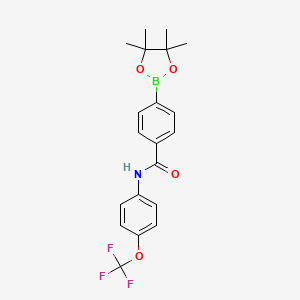

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

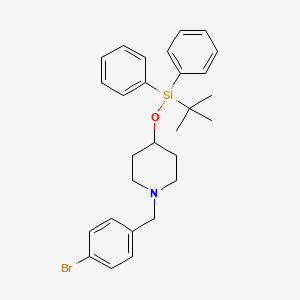

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

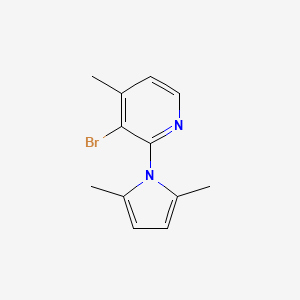

![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)